molecular formula C12H8F17I B3333453 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane CAS No. 99325-00-5

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane

Cat. No.: B3333453
CAS No.: 99325-00-5
M. Wt: 602.07 g/mol
InChI Key: IJBOBFHYUFMKPT-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane is a highly fluorinated organic compound with the molecular formula C12H4F21I . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of perfluorodecyl iodide with iodine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using specialized equipment to handle the highly reactive iodine and perfluorinated compounds. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in reduction reactions where the iodine is replaced by hydrogen or other substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions to replace the iodine atom with hydrogen.

Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide yields the corresponding azide compound, while reduction with LiAlH4 produces the fully hydrogenated perfluorinated alkane.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its high fluorine content makes it valuable in the study of fluorine chemistry.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes. Its stability and inertness make it suitable for use in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.

    Industry: Utilized in the production of specialty polymers and surfactants. Its unique properties contribute to the development of materials with high chemical and thermal resistance.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane is primarily based on its ability to undergo substitution and reduction reactions. The iodine atom serves as a reactive site for these transformations, allowing the compound to be modified for various applications. The high fluorine content provides stability and resistance to degradation, making it an effective component in many chemical processes.

Comparison with Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
  • Heptadecafluoro-1-iodooctane
  • 1H,1H,2H,2H-Perfluorooctyl iodide

Comparison: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane stands out due to its specific chain length and the position of the iodine atom. Compared to shorter-chain compounds like heptadecafluoro-1-iodooctane, it offers higher thermal stability and chemical resistance. Its longer chain length also provides unique surface-active properties, making it more suitable for applications in surfactant and polymer industries.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F17I/c1-2-4(30)3-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBOBFHYUFMKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F17I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895279
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99325-00-5
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane

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